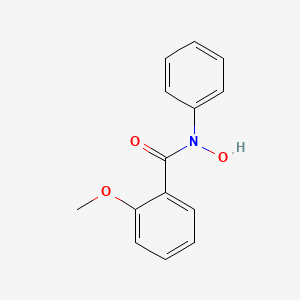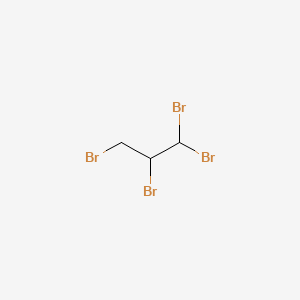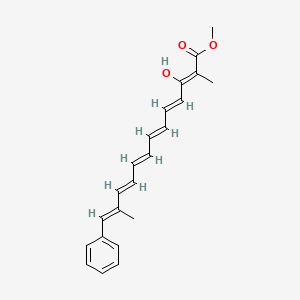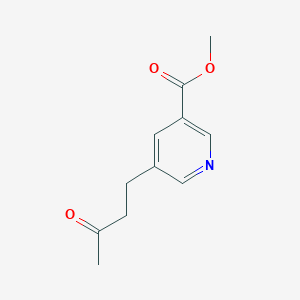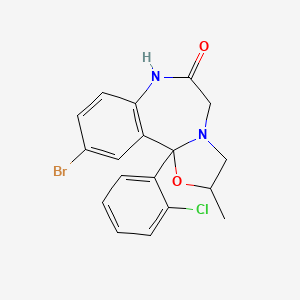
Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an oxazole ring fused to a benzodiazepine core, along with bromine and chlorine substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- typically involves multiple steps, including the formation of the oxazole ring and the benzodiazepine core. Common starting materials include substituted benzene derivatives and various reagents to introduce the bromine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the benzodiazepine core, potentially leading to the formation of reduced analogs.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the halogens.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as GABA receptors in the case of benzodiazepines. The presence of bromine and chlorine atoms may influence its binding affinity and efficacy. The exact pathways and targets would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Oxazepam: Another benzodiazepine with an oxazole ring, used for its anxiolytic properties.
Clonazepam: Contains a chlorine atom and is used as an anticonvulsant.
Uniqueness
The uniqueness of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- lies in its specific combination of substituents and the presence of both bromine and chlorine atoms, which may confer unique pharmacological properties compared to other benzodiazepines.
属性
CAS 编号 |
24143-28-0 |
|---|---|
分子式 |
C18H16BrClN2O2 |
分子量 |
407.7 g/mol |
IUPAC 名称 |
10-bromo-11b-(2-chlorophenyl)-2-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-9-22-10-17(23)21-16-7-6-12(19)8-14(16)18(22,24-11)13-4-2-3-5-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,23) |
InChI 键 |
JVJXUSZFWQUMBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2CC(=O)NC3=C(C2(O1)C4=CC=CC=C4Cl)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)

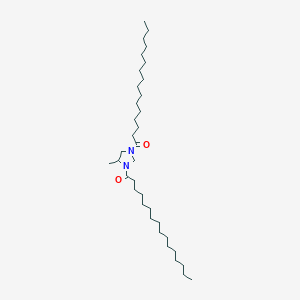
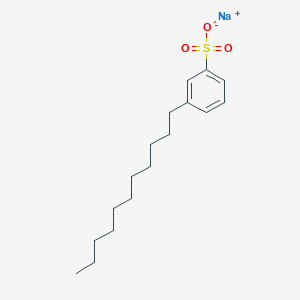
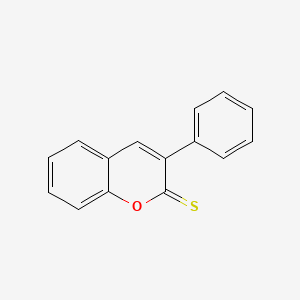
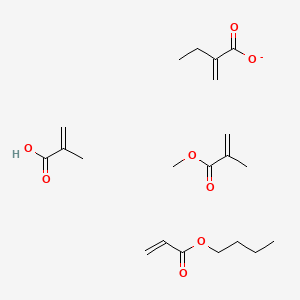

![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
